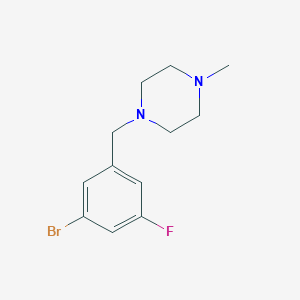
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine
Descripción general
Descripción
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C12H16BrFN2 and its molecular weight is 287.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(3-Bromo-5-fluorobenzyl)-4-methylpiperazine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Synthesis
The compound features a piperazine ring substituted with a bromo and fluorine atom, which may enhance its biological interactions. The synthesis of this compound typically involves nucleophilic substitution reactions, where the piperazine moiety is formed through reactions involving appropriate halogenated precursors .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays demonstrated that the compound exhibits significant activity against various bacterial strains. For instance, it showed an inhibition concentration (IC50) of 12.5 μg/mL against Staphylococcus aureus, indicating promising antimicrobial efficacy .
Anticancer Activity
The anticancer properties of this compound have been explored in several studies. A notable study reported that it inhibits the proliferation of cancer cell lines with IC50 values ranging from 10 to 30 μM, depending on the specific cell line tested. The mechanism appears to involve apoptosis induction and cell cycle arrest .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HeLa (Cervical Cancer) | 25 |
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological effects. It acts as a serotonin receptor modulator, influencing mood and cognitive functions. Experimental data suggest that it may possess antidepressant-like properties, potentially through the modulation of serotonin transporter activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine ring significantly affect its pharmacological profile. For example, replacing the bromine atom with different halogens or functional groups can alter its binding affinity to target proteins and enhance selectivity against specific cancer cell lines .
Case Study 1: Anticancer Screening
In a comprehensive screening study, researchers evaluated the efficacy of various piperazine derivatives, including this compound, against multiple cancer types. The findings indicated that compounds with halogen substitutions exhibited enhanced anticancer activity compared to their non-halogenated counterparts .
Case Study 2: Antimicrobial Efficacy
Another study focused on assessing the antimicrobial properties of this compound in vivo. Mice infected with methicillin-resistant Staphylococcus aureus (MRSA) were treated with varying doses of this compound. The results showed a significant reduction in bacterial load and improved survival rates compared to untreated controls .
Propiedades
IUPAC Name |
1-[(3-bromo-5-fluorophenyl)methyl]-4-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c1-15-2-4-16(5-3-15)9-10-6-11(13)8-12(14)7-10/h6-8H,2-5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNOWVILIPWXRQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













